

# Comprehensive Application Notes and Protocols: Chlorothalonil-13C2 in Pesticide Residue Analysis

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Chlorothalonil-13C2

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## Introduction to Chlorothalonil-13C2 in Analytical Chemistry

**Chlorothalonil-13C2** is a stable isotope-labeled analog of the broad-spectrum fungicide chlorothalonil, where two carbon atoms have been replaced with the stable isotope carbon-13 ( $^{13}\text{C}$ ). This chemical labeling creates an **ideal internal standard** for quantitative analysis of chlorothalonil and its metabolites in complex matrices. Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is extensively used in agriculture to control fungal diseases on various crops, including peanuts, potatoes, and tomatoes, but recent regulatory actions due to environmental concerns have increased the need for precise monitoring methods [1] [2]. The European Union banned chlorothalonil in 2019, primarily because its metabolites are frequently detected in groundwater at concentrations often exceeding those of the parent compound [3] [2].

The use of **Chlorothalonil-13C2** as an internal standard addresses a critical challenge in mass spectrometry-based analysis: **matrix effects**. These effects can cause ion suppression or enhancement, leading to inaccurate quantification. Since **Chlorothalonil-13C2** has nearly identical chemical and physical properties to the native compound but differs in mass by 2 Da, it experiences the same matrix effects while remaining distinguishable by mass spectrometry [1]. This allows for **precise correction** of analyte recovery during sample preparation and instrumental analysis. For researchers and regulatory agencies monitoring

environmental fate and compliance, **Chlorothalonil-13C2** provides the methodological rigor required for reliable data generation in residue analysis.

## Chemical Properties and Specifications

**Chlorothalonil-13C2** maintains the same fundamental chemical structure as unlabeled chlorothalonil but incorporates two <sup>13</sup>C atoms at specific positions within the benzonitrile groups. This strategic labeling preserves the original compound's chemical behavior while creating a distinct mass signature for analytical differentiation. The molecular formula is C<sub>6</sub><sup>13</sup>C<sub>2</sub>Cl<sub>4</sub>N<sub>2</sub>, with a molecular weight of 267.90 g/mol compared to 265.91 g/mol for the unlabeled compound [1]. This minimal mass difference ensures identical chromatography while allowing mass spectrometric discrimination.

Table 1: Chemical Properties of **Chlorothalonil-13C2**

Property	Specification
CAS Number	2767332-24-9
Molecular Formula	C <sub>6</sub> <sup>13</sup> C <sub>2</sub> Cl <sub>4</sub> N <sub>2</sub>
Molecular Weight	267.90 g/mol
Unlabeled Chlorothalonil CAS	1897-45-6
Purity	≥95% (typical for analytical standards)
Storage Conditions	Room temperature or as specified in CoA
Chemical Structure	2,4,5,6-tetrachloro-1,3-benzenedicarbonitrile-13C2

The compound is typically supplied as a solid material with high purity suitable for analytical applications.

**Chlorothalonil-13C2** is structurally identical to the conventional chlorothalonil molecule, which appears as a white crystalline solid with a melting point of approximately 250-252°C and low aqueous solubility (0.81 mg/L at 25°C) [4]. These physical characteristics inform the sample preparation strategies discussed in

subsequent sections. The **stable isotope incorporation** occurs at the nitrile carbon positions, maintaining the reactive sites responsible for the compound's biological activity and environmental behavior.

Table 2: Comparative Properties of Labeled and Unlabeled Chlorothalonil

Parameter	Chlorothalonil-13C2	Chlorothalonil
Molecular Weight	267.90 g/mol	265.91 g/mol
CAS Number	2767332-24-9	1897-45-6
Isotopic Composition	Two 13C atoms	Natural abundance
Chromatographic Behavior	Identical to native compound	Reference
Mass Spectrometry	Distinct m/z signature	Baseline for comparison
Chemical Reactivity	Equivalent to native compound	Reference

## Sample Preparation Protocols

### Sample Collection and Storage

Proper sample handling is essential for accurate chlorothalonil residue analysis. **Soil samples** should be collected using stainless steel corers, stored in amber glass containers, and frozen at -20°C if not extracted immediately. **Water samples** must be collected in amber glass containers with Teflon-lined lids, with particular attention to groundwater monitoring for chlorothalonil metabolites [3]. The addition of **Chlorothalonil-13C2** internal standard should occur as early as possible in the process, ideally during sample homogenization, to correct for any potential analyte losses during storage and processing. For plant tissues (crops), rapid freezing in liquid nitrogen followed by pulverization and storage at -80°C is recommended to prevent degradation.

### Extraction Techniques

- **Solid Phase Extraction (SPE) for Water Samples:** For the analysis of chlorothalonil and its polar metabolites in water matrices, employ a solid phase extraction approach. Condition C18 SPE cartridges with 5 mL methanol followed by 5 mL reagent water. Load 100-1000 mL of water sample (depending on expected residue levels) spiked with **Chlorothalonil-13C2** at a concentration of 10-50 µg/L. After loading, dry the cartridge under vacuum for 10-15 minutes and elute with 4-6 mL of ethyl acetate. Evaporate the eluent to dryness under a gentle nitrogen stream and reconstitute in 1 mL of acetonitrile for UHPLC-MS/MS analysis [3].
- **QuEChERS for Soil and Plant Materials:** For soil, crop, and food samples, employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. Hydrate 10 g of homogenized sample with 10 mL of water for 15 minutes. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add a salt mixture (4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake immediately for 1 minute. Centrifuge at 4000 rpm for 5 minutes. Transfer 6 mL of the acetonitrile layer to a dispersive SPE tube containing 150 mg MgSO<sub>4</sub> and 25 mg primary secondary amine (PSA) for cleanup. Shake for 30 seconds, centrifuge, and use the supernatant for analysis [3].

The extraction workflow below illustrates the two primary sample preparation pathways:

## Sample Preparation Workflow for Chlorothalonil-13C2 Analysis



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## Extract Cleanup and Concentration

After the initial extraction, additional cleanup may be necessary for complex matrices. For soil extracts, pass the prepared sample through a Florisil cartridge to remove interfering pigments and lipids. Elute with a mixture of hexane and acetone (70:30 v/v). For all sample types, concentrate the final extract under a gentle stream of nitrogen at room temperature to avoid degradation of chlorothalonil or its metabolites. **Reconstitute the dried extract** in an appropriate mobile phase compatible with the subsequent chromatographic analysis (typically acetonitrile or methanol with water mixtures). The inclusion of **Chlorothalonil-13C2** throughout the process allows for accurate correction of recovery efficiencies, which typically range from 85-105% for properly executed methods.

## Instrumental Analysis Methods

### UHPLC-MS/MS Analysis

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) provides the highest sensitivity and selectivity for chlorothalonil and its metabolites. The following conditions are recommended based on published methodologies [3]:

Table 3: UHPLC Conditions for Chlorothalonil Metabolite Analysis

Parameter	Specification
Column	C18 reverse phase (100 × 2.1 mm, 1.7-1.8 μm)
Column Temperature	40°C
Injection Volume	5-10 μL
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid

Parameter	Specification
Flow Rate	0.3 mL/min
Gradient Program	0 min: 10% B; 2 min: 10% B; 10 min: 90% B; 12 min: 90% B; 12.1 min: 10% B; 15 min: 10% B

For mass spectrometric detection, electrospray ionization (ESI) in negative mode typically provides the best sensitivity for chlorothalonil and its acidic metabolites. Multiple reaction monitoring (MRM) transitions should be established for each analyte, with **Chlorothalonil-13C2** providing the reference retention time and quantification correction. The MRM transition for **Chlorothalonil-13C2** is typically  $m/z$  267.9  $\rightarrow$  232.0 (quantifier) and 267.9  $\rightarrow$  204.0 (qualifier), with the native chlorothalonil appearing at  $m/z$  265.9  $\rightarrow$  230.0 and 265.9  $\rightarrow$  202.0, respectively.

## GC-MS Analysis

While LC-MS/MS is preferred for polar metabolites, gas chromatography with mass spectrometric detection (GC-MS) remains a viable option for the parent chlorothalonil compound. The following GC conditions are recommended:

- **Column:** 30 m  $\times$  0.25 mm ID, 0.25  $\mu$ m film thickness 5% phenyl methyl polysiloxane
- **Inlet Temperature:** 250°C
- **Oven Program:** 80°C (hold 1 min), ramp 20°C/min to 200°C, then 10°C/min to 280°C (hold 5 min)
- **Carrier Gas:** Helium, constant flow 1.0 mL/min
- **Injection:** 1  $\mu$ L, pulsed splitless
- **Detection:** Mass spectrometer with electron impact ionization (70 eV), selected ion monitoring (SIM)

For GC-MS analysis, the characteristic ions for **Chlorothalonil-13C2** would be  $m/z$  268, 233, and 205, compared to  $m/z$  266, 231, and 203 for the native compound. The retention time should be identical for both labeled and unlabeled compounds under the same chromatographic conditions.

## Method Validation Parameters

Rigorous method validation is essential for generating reliable residue data. The following table summarizes typical performance characteristics achieved when using **Chlorothalonil-13C2** as an internal standard:

Table 4: Method Validation Data for Chlorothalonil Residue Analysis

Validation Parameter	Performance with Chlorothalonil-13C2
Linearity Range	0.1-500 µg/L
Coefficient of Determination (R <sup>2</sup> )	≥0.999
Limit of Detection (LOD)	0.05 µg/kg (soil), 0.01 µg/L (water)
Limit of Quantification (LOQ)	0.5 µg/kg (soil), 0.1 µg/L (water)
Precision (RSD%)	<10% at low, medium, and high concentrations
Accuracy (% Recovery)	84-115%
Matrix Effects	Effectively corrected by internal standard

## Environmental Monitoring Applications

### Analysis in Soil and Water Matrices

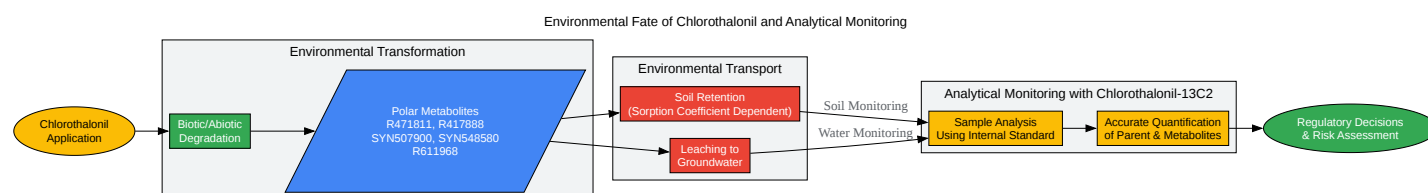
The application of **Chlorothalonil-13C2** is particularly valuable in environmental monitoring programs designed to assess the fate and persistence of chlorothalonil and its metabolites. Recent studies have detected chlorothalonil metabolites in groundwater at concentrations often exceeding those of the parent pesticide [3]. This environmental presence was a key factor in the European Union's 2019 decision to ban chlorothalonil, with the ban taking effect in May 2020 [2]. Using **Chlorothalonil-13C2** as an internal standard, researchers can achieve the excellent sensitivity (LOQ of 0.5 µg/kg in soil and 5-10 ng/L in water) needed for environmental compliance monitoring.

The developed protocols allow for simultaneous determination of five key chlorothalonil metabolites: R471811, R417888, SYN507900, SYN548580, and R611968. The detection frequency of these metabolites

in soil and groundwater appears to be inversely related and dependent on their sorption coefficients, which control the amount retained in soil versus what leaches toward groundwater [3]. Understanding this differential transport behavior is essential for predicting long-term groundwater contamination potential even after use discontinuation.

## Metabolite Identification and Quantification

Chlorothalonil undergoes significant transformation in the environment, producing metabolites with different mobility and toxicity profiles than the parent compound. The major metabolites include sulfonated derivatives that are more polar and mobile in the environment. The workflow below illustrates the environmental fate of chlorothalonil and the role of stable isotope analogs in tracking this fate:



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## Quality Control and Best Practices

### Internal Standard Preparation

Proper preparation of the **Chlorothalonil-13C2** internal standard solution is fundamental to method accuracy. Prepare a **primary stock solution** at a concentration of 1000 µg/mL in acetonitrile or acetone, as

chlorothalonil demonstrates good stability in these solvents. Store at -20°C in amber vials with Teflon-lined caps to prevent evaporation and degradation. From this stock, prepare working solutions at appropriate concentrations (typically 1-10 µg/mL) for routine use. The internal standard should be added to all calibration standards, quality control samples, and analytical samples at a consistent concentration that falls within the linear range of the method but above the anticipated LOQ.

## Acceptance Criteria and Troubleshooting

Establish rigorous acceptance criteria for each analytical batch. The recovery of **Chlorothalonil-13C2** should typically fall between 70-120%, with relative standard deviations of replicate injections not exceeding 15%. Calibration curves using **Chlorothalonil-13C2** for response correction should demonstrate a coefficient of determination ( $R^2$ ) of  $\geq 0.990$ . When method performance falls outside acceptance criteria, consider the following troubleshooting approaches:

- **Poor Recovery:** Check extraction solvent compatibility, ensure proper pH control, verify solvent volumes, and confirm homogenization efficiency.
- **Matrix Effects:** Use matrix-matched calibration standards, optimize cleanup procedures, and confirm appropriate internal standard concentration.
- **Chromatographic Issues:** Check column performance, mobile phase freshness, and gradient conditions. Monitor system pressure and peak shape.
- **Sensitivity Problems:** Optimize mass spectrometer parameters, check ion source cleanliness, and confirm injection volume accuracy.

## Regulatory Considerations and Conclusion

The use of **Chlorothalonil-13C2** in analytical methods provides the high-quality data necessary for informed regulatory decisions. Chlorothalonil is classified as a Group 2B "possible human carcinogen" by the International Agency for Research on Cancer (IARC) and is highly toxic to fish and aquatic invertebrates [2]. The detection of its metabolites in groundwater has led to significant regulatory actions, including the EU-wide ban implemented in 2020. These regulatory developments have increased the need for robust monitoring methods capable of accurately quantifying both the parent compound and its transformation products at trace levels in environmental matrices.

The application of stable isotope-labeled internal standards like **Chlorothalonil-13C2** represents the current state-of-the-art in pesticide residue analysis, particularly for compounds of regulatory concern. By implementing the protocols outlined in this document, laboratories can generate data with the precision, accuracy, and reliability needed for environmental monitoring, regulatory compliance, and scientific research. As analytical technologies continue to advance, the fundamental principle of isotope dilution mass spectrometry with standards such as **Chlorothalonil-13C2** will remain a cornerstone of quality assurance in trace analysis.

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